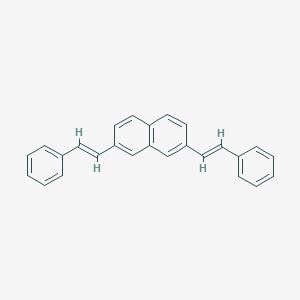

2,7-Distyrylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-bis[(E)-2-phenylethenyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXGJINOQBOMFG-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32057-88-8 | |

| Record name | NSC288503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2,7 Distyrylnaphthalene and Its Derivatives

Precursor Synthesis Strategies

The successful synthesis of 2,7-distyrylnaphthalene and its derivatives is contingent on the availability of key starting materials. The most crucial precursors are those that provide the central naphthalene (B1677914) scaffold and the peripheral styryl groups.

For methods like the Heck reaction, 2,7-dibromonaphthalene (B1298459) is a fundamental precursor. oup.com Its synthesis can be achieved through various means, including the direct bromination of naphthalene, though this often leads to mixtures of isomers. A more controlled synthesis involves diazotization of a corresponding diamine precursor followed by a Sandmeyer-type reaction. chemicalbook.com

For Horner-Wittig type reactions, two main precursor types are required: a naphthalene core bearing either aldehyde or phosphonate (B1237965) functionalities, and a benzyl (B1604629) derivative with the complementary reactive group. 2,7-Bis(bromomethyl)naphthalene is a key intermediate for creating the necessary phosphonate. It can be prepared from the commercially available 2,7-dimethylnaphthalene (B47183) via radical bromination using N-bromosuccinimide (NBS). wiley-vch.deorgsyn.orgmdpi.comresearchgate.netresearchgate.net The resulting dibromide is then reacted with triethyl phosphite (B83602) in a Michaelis–Arbuzov reaction to yield the corresponding bisphosphonate ester. mdpi.com Alternatively, naphthalene-2,7-dicarbaldehyde can be used. This dialdehyde (B1249045) can be synthesized by the oxidation of 2,7-bis(hydroxymethyl)naphthalene, which itself is obtained from the reduction of dimethyl naphthalene-2,7-dicarboxylate. researchgate.netrsc.org

Cross-Coupling Reaction Protocols

Cross-coupling reactions are the cornerstone for assembling the this compound framework, offering efficient and selective carbon-carbon bond formation.

Heck Reaction Applications and Optimization

The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl halides and is widely applied to synthesize distyrylnaphthalene compounds. researchgate.netresearchgate.netscispace.comrsc.org This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene. mdpi.com In the context of this compound synthesis, 2,7-dibromonaphthalene is reacted with styrene (B11656) in the presence of a palladium catalyst and a base.

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to form the styryl group and regenerate the catalyst. diva-portal.org The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and minimizing side products. Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) and various palladium complexes with phosphine (B1218219) ligands. mdpi.comrsc.org The base, typically an amine like triethylamine (B128534) or an inorganic base like potassium carbonate, is essential for neutralizing the hydrogen halide produced during the reaction. nih.gov

Table 1: Representative Heck Reaction Conditions for Di-substituted Naphthalenes

| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,4-dibromonaphthalene | Styrene | Complex 1 (0.5%) | K₂CO₃ | Dioxane | 110 | 99 | nih.gov |

| 4-bromotoluene | Styrene | Complex 1 (0.5%) | K₂CO₃ | Dioxane | 110 | 35 | nih.gov |

| Iodobenzene | Styrene | Pd(OAc)₂ (2 ppm) | KOAc | H₂O | 200 (MW) | 97 (selectivity) | scirp.org |

Note: Data for closely related substrates are included to illustrate typical reaction parameters.

Horner-Wittig Reaction Applications

The Horner-Wittig reaction, also known as the Horner-Wadsworth-Emmons (HWE) reaction, is another key strategy for forming the double bonds in this compound. mdpi.comrsc.orgtcichemicals.comyoutube.com This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene, generally with high E-selectivity (trans-isomer). tcichemicals.comresearchgate.net

Two primary routes can be envisioned for the synthesis of this compound using the HWE reaction:

Reaction of naphthalene-2,7-dicarbaldehyde with two equivalents of a benzylphosphonate ester.

Reaction of 2,7-naphthalene-bis(phosphonate) with two equivalents of benzaldehyde (B42025).

A key step in synthesizing amino-functionalized distyrylnaphthalene derivatives involves the coupling of a bisphosphonate with a functionalized benzaldehyde, highlighting the utility of the Horner-Wittig reaction in creating complex derivatives. mdpi.comresearchgate.net The reaction is typically carried out using a strong base, such as sodium hydride or sodium methoxide, to deprotonate the phosphonate ester and generate the nucleophilic carbanion. diva-portal.orgresearchgate.net

Derivatization Approaches for Functionalization

The properties of this compound can be tuned for specific applications by introducing functional groups onto the aromatic rings. This is typically achieved by using functionalized precursors in the cross-coupling reactions.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the distyrylnaphthalene system can be systematically modified by incorporating electron-donating groups (D) or electron-withdrawing groups (A). beilstein-journals.org This creates D-π-A or D-π-D type structures, which are of great interest for their optical and electronic properties. mdpi.comscispace.com

Electron-donating groups , such as amino (-NH₂) or alkoxy (-OR) groups, can be introduced by using substituted styrenes or benzaldehydes in the Heck or HWE reactions, respectively. For example, reacting 2,7-dibromonaphthalene with 4-aminostyrene would yield an amino-functionalized derivative.

Electron-withdrawing groups , such as sulfonyl (-SO₂R), cyano (-CN), or nitro (-NO₂) groups, can be incorporated in a similar fashion. The synthesis of a donor-pi-acceptor (D–π–A) distyrylnaphthalene has been reported where an amino group acts as the donor and sulfonyl groups serve as the acceptors. researchgate.netresearchgate.netrsc.org

Synthesis of Specific Functionalized Derivatives (e.g., amino-functionalized)

Amino-functionalized distyrylnaphthalenes are a particularly important class of derivatives due to their enhanced fluorescence and potential for further bioconjugation. mdpi.comresearchgate.netdntb.gov.ua A common strategy for their synthesis involves a multi-step sequence. For instance, 2,6-bis[4-[N,N-bis(6-iodohexyl)amino]styryl]naphthalene was synthesized via a four-step process where the key step was a Horner-Wittig reaction between a naphthalene bisphosphonate and 4-(N,N-bis(6-iodohexyl)amino)benzaldehyde. mdpi.comresearchgate.net The resulting iodoalkyl-functionalized compound serves as a versatile platform for introducing various terminal amino groups. mdpi.com

For example, a primary amino derivative (DSNN-NH₂) was prepared by converting the iodo-derivative to an azide (B81097) (DSNN-N₃) with sodium azide, followed by a Staudinger reaction. mdpi.com Other derivatives, such as a trimethylammonium salt (DSNN-NMe₃⁺) and a dihydroxyethylamine derivative (DSNN-DEA), have also been synthesized from the same iodinated precursor. mdpi.comresearchgate.net These syntheses demonstrate a modular approach to creating a library of functionalized distyrylnaphthalenes. mdpi.comresearchgate.netresearchgate.net

Photocyclization Routes and Helical Compound Precursors

The stilbene-type structure of this compound makes it a prime candidate for photocyclization reactions, a key method in the synthesis of polycyclic aromatic hydrocarbons, and specifically, helicenes. wikipedia.org Helicenes are ortho-condensed polycyclic aromatic compounds that adopt a helical shape, leading to unique chiral and photophysical properties. wikipedia.orgrsc.org The photochemical transformation of this compound and its derivatives serves as a foundational step in the creation of these complex, helical molecules.

The most common photochemical route applied to stilbene-like precursors is oxidative photocyclization. wikipedia.org This process is typically catalyzed by an oxidizing agent, such as iodine, and involves the intramolecular cyclization of the stilbene (B7821643) units upon irradiation with UV light. researchgate.net In the case of this compound, a double photocyclodehydrogenation can be initiated to form a researchgate.nethelicene. umich.edu

An improved protocol for this type of reaction involves the use of a scavenger for the hydriodic acid that is produced during the iodine-mediated photocyclodehydrogenation. researchgate.net Tetrahydrofuran (THF) has been shown to be an effective scavenger for this purpose. researchgate.net

A notable synthesis of a researchgate.nethelicene from this compound was achieved through a double photodehydrocyclization reaction. umich.edu The starting material, this compound, was prepared and then subjected to irradiation in the presence of iodine and propylene (B89431) oxide. umich.edu This reaction resulted in the formation of the corresponding researchgate.nethelicene. umich.edu

The versatility of this photocyclization approach is further demonstrated by its application to derivatives of this compound. For instance, 1,2,3,4-tetrafluoro researchgate.nethelicene has been synthesized through the intramolecular photocyclization of tetrafluoro-2,7-distyrylnaphthalene in a Mallory-type reaction. rsc.org This highlights the potential to create a variety of functionalized helicenes by starting with appropriately substituted this compound precursors.

The general reaction scheme for the photocyclization of this compound to a researchgate.nethelicene is presented below:

General Reaction Scheme for Photocyclization of this compound

| Reactant | Reagents | Product |

|---|

Detailed research findings for the synthesis of a researchgate.nethelicene from this compound are summarized in the following table:

Synthesis of researchgate.netHelicene from this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Furthermore, the modular synthesis of more complex helical structures, such as azabora nih.govhelicenes and azabora wikipedia.orghelicenes, has been developed. nih.govnih.gov While not directly starting from this compound, these syntheses often employ stilbene-like precursors and photocyclization as a key step, underscoring the importance of this methodology in accessing diverse helical compounds. nih.govnih.gov

Electronic Structure and Photophysical Phenomena of 2,7 Distyrylnaphthalene Chromophores

Ground State Electronic Configuration Analysis

The ground state electronic configuration of a molecule describes the arrangement of its electrons in the lowest energy state. For 2,7-distyrylnaphthalene, a π-conjugated system, the ground state is characterized by a neutral, aromatic-like form. researchgate.net Theoretical studies, often employing methods like Density Functional Theory (DFT), indicate that in its ground state, the this compound backbone is typically nonplanar. researchgate.net

The electronic configuration follows the Aufbau principle, where electrons fill the lowest available energy orbitals first. libretexts.orgpressbooks.pub The arrangement of electrons in their shells for a neutral atom in its ground state can be written out, showing the number of electrons per shell. wikipedia.org For complex molecules like this compound, the focus is on the valence electrons in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for its electronic and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's absorption and emission characteristics.

Excited State Dynamics and Relaxation Processes

Upon absorption of a photon with sufficient energy, this compound transitions from its ground state (S₀) to an electronically excited state (typically the first singlet excited state, S₁). This initial excitation leads to a Franck-Condon excited state, which is a non-equilibrium state with the same geometry as the ground state. researchgate.net

Following excitation, several relaxation processes can occur:

Vibrational Relaxation: The molecule quickly relaxes to the lowest vibrational level of the S₁ state, releasing excess vibrational energy as heat to the surrounding solvent molecules. This process is typically very fast, occurring on the picosecond timescale.

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀). For many fluorescent molecules, IC is a competing process with fluorescence.

Intersystem Crossing (ISC): This is a non-radiative transition between electronic states of different spin multiplicities (e.g., from the singlet S₁ state to a triplet state, T₁). The efficiency of ISC can be influenced by the presence of heavy atoms or specific molecular structures. acs.orgnih.gov In some distyrylnaphthalene derivatives, ISC to a triplet state can be a significant deactivation pathway, especially in nonpolar solvents. acs.org

Fluorescence: The molecule can return to the ground state by emitting a photon. This radiative process is the basis of the compound's use in fluorescent applications.

The specific deactivation pathways and their rates are highly dependent on the molecular structure and the surrounding environment, such as the polarity of the solvent. rsc.org For instance, in polar solvents, the excited state of some distyrylnaphthalene derivatives can be stabilized, potentially leading to different relaxation dynamics compared to nonpolar environments. acs.orgresearchgate.net

Intramolecular Charge Transfer (ICT) Characteristics

Many this compound derivatives are designed as donor-π-acceptor (D-π-A) systems, where electron-donating and electron-accepting groups are attached to the conjugated π-system. rsc.orgrsc.org This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgresearchgate.net

In the ground state, the electron density is relatively evenly distributed across the molecule. However, upon excitation to the S₁ state, there is a significant redistribution of electron density. An electron is effectively transferred from the donor group, through the π-conjugated bridge (the distyrylnaphthalene core), to the acceptor group. researchgate.netresearchgate.net This creates an excited state with a much larger dipole moment than the ground state. nih.gov

This charge-separated, or quinoid-like, form is a key feature of the excited state. researchgate.net Theoretical calculations have shown that the S₀ → S₁ excitation leads to a planarization of the DSN backbone and a "quinoidation" of the aromatic-like structure, confirming the ICT character of the relaxed first excited singlet state. researchgate.net The extent of this charge transfer can be tuned by modifying the strength of the donor and acceptor groups, which in turn influences the photophysical properties of the molecule. rsc.org

Fluorescence Mechanisms and Quantum Efficiency

Fluorescence is the emission of light from a molecule after it has absorbed light. For this compound and its derivatives, the fluorescence originates from the radiative decay from the lowest vibrational level of the first singlet excited state (S₁) to the ground state (S₀).

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is influenced by the competition between radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways. researchgate.net

The quantum efficiency of distyrylnaphthalene derivatives can vary significantly depending on their chemical structure and the solvent environment. For example, a donor-π-acceptor 2,6-distyrylnaphthalene derivative (ASDSN) was found to have a fluorescence quantum yield of 0.49 in xylene, but its fluorescence was quenched in more polar solvents. rsc.org This quenching is often attributed to the stabilization of the ICT state in polar solvents, which can promote non-radiative decay processes. researchgate.netrsc.org In another study, a model compound of a distyrylnaphthalene-based polymer exhibited a quantum efficiency of 52% in methanol. researchgate.net Some derivatives have shown quantum yields as high as 0.82. researchgate.net The efficiency of fluorescence can be enhanced by designing molecules where non-radiative pathways are minimized. 20.210.105

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. wikipedia.org This effect is particularly pronounced in molecules that exhibit a significant change in dipole moment upon excitation, such as the D-π-A type this compound derivatives. mdpi.com

The absorption and emission spectra of these compounds are sensitive to the solvent's polarity. researchgate.net Generally, an increase in solvent polarity leads to a stabilization of the excited state, which has a larger dipole moment due to ICT, more than the ground state. researchgate.netrsc.org This stabilization lowers the energy gap between the excited and ground states, resulting in a red-shift (bathochromic shift) of the emission spectrum. wikipedia.org Conversely, a blue-shift (hypsochromic shift) can occur if the ground state is more stabilized than the excited state. wikipedia.org

This environmental sensitivity makes this compound derivatives useful as fluorescent probes. rsc.org For instance, the fluorescence of some derivatives is responsive to pH changes. Protonation of an amine donor group can convert it into an electron acceptor, leading to a significant blue shift in both absorption and emission spectra. rsc.org This property has been exploited to create pH-sensitive fluorescent materials. researchgate.net

The relationship between the Stokes shift and the solvent polarity can be described by the Lippert-Mataga equation, which provides a method to estimate the change in dipole moment upon excitation. mdpi.comscispace.com

Stokes Shifts and Tunable Emission Wavelengths

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption spectrum and the maximum of the emission spectrum. wikipedia.org This energy loss between absorption and emission is primarily due to vibrational relaxation in the excited state and reorganization of the solvent molecules around the excited-state dipole. wikipedia.org

This compound derivatives often exhibit large Stokes shifts, which is a desirable property for fluorescent probes as it allows for better separation of the excitation and emission signals, reducing self-absorption and improving detection sensitivity. nih.govgoogle.com For example, a 2,6-distyrylnaphthalene derivative, ASDSN, was reported to have a large Stokes shift of 5930 cm⁻¹. rsc.orgresearchgate.netscispace.com

The emission wavelength of these chromophores can be tuned by several means:

Chemical Modification: Altering the electron-donating and electron-accepting groups on the distyrylnaphthalene core can significantly change the HOMO-LUMO gap and thus the emission color. rsc.org

Solvent Polarity: As discussed in the solvatochromism section, changing the solvent can shift the emission wavelength. researchgate.netrsc.org

pH: For derivatives with pH-sensitive groups, adjusting the pH can lead to dramatic changes in the emission color. rsc.orgresearchgate.net For example, a particular 2,6-distyrylnaphthalene derivative exhibits yellow fluorescence in its neutral form and blue fluorescence in its protonated form. rsc.orgscispace.com

This tunability allows for the rational design of this compound-based materials with specific optical properties tailored for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. nih.govmdpi.com

Computational and Theoretical Investigations of 2,7 Distyrylnaphthalene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of 2,7-distyrylnaphthalene and its derivatives.

Geometry Optimization and Conformational Analysis

DFT calculations are crucial for determining the most stable three-dimensional structure of molecules. For this compound derivatives, geometry optimization is typically performed to find the minimum energy conformation. These studies have revealed that the planarity of the molecule is a key factor influencing its electronic properties. For instance, in some derivatives, the molecule adopts a planar conformation, which facilitates π-electron delocalization across the entire conjugated system. nih.gov However, steric hindrance between certain substituents can lead to a "puckered" or non-planar geometry, affecting the electronic communication between different parts of the molecule. nih.gov Conformational analysis, often conducted by systematically rotating specific bonds, helps to identify different stable rotamers and the energy barriers between them. researchgate.net

Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide accurate estimations of the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. utm.myresearchgate.net

For donor-acceptor substituted this compound derivatives, the spatial distribution of the HOMO and LUMO is of particular interest. In a typical donor-π-acceptor system, the HOMO is often localized on the electron-donating group, while the LUMO is centered on the electron-accepting group and the π-conjugated bridge. rsc.orgscispace.com This separation of charge upon excitation is fundamental to its use in various applications. The introduction of different electron-donating and -accepting groups can effectively tune the HOMO and LUMO energy levels and, consequently, the energy gap. utm.my

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| ASDSN | -5.16 | -2.39 | 2.77 |

| H-ASDSN | -4.90 | -1.92 | 2.98 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. utm.myrsc.org This method allows for the calculation of excited state energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. utm.my TD-DFT calculations can predict the λmax (wavelength of maximum absorption) and provide insights into the nature of the electronic transitions, for instance, whether they are localized or involve intramolecular charge transfer (ICT). researchgate.netrsc.org By simulating the electronic transitions, researchers can rationalize the observed colors and fluorescence properties of these compounds. rsc.org

Semi-Empirical Methods in Electronic Structure Description

While DFT provides high accuracy, its computational cost can be prohibitive for very large molecules or for high-throughput screening. Semi-empirical methods offer a faster alternative by simplifying the complex equations of quantum mechanics and incorporating parameters derived from experimental data. uni-muenchen.dewikipedia.orgjmpas.com Methods like PM3, AM1, and MNDO are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and can be used to optimize geometries and calculate electronic properties of large systems, including polymers containing this compound units. uni-muenchen.deresearchgate.netnumberanalytics.com Although less accurate than DFT, semi-empirical methods are valuable for initial explorations and for studying large molecular assemblies where DFT would be computationally impractical. wikipedia.orgjmpas.com The GFN family of semi-empirical methods has also been benchmarked against DFT for geometry optimization and electronic property evaluation of organic semiconductor molecules. arxiv.org

Validation and Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. For this compound and its derivatives, calculated properties are regularly compared with experimental data from techniques such as X-ray diffraction, NMR spectroscopy, and UV-Vis and fluorescence spectroscopy. rsc.orgresearchgate.netrsc.org For instance, theoretically optimized geometries can be compared with crystal structures obtained from X-ray diffraction. researchgate.net Calculated HOMO-LUMO gaps are correlated with electrochemical data from cyclic voltammetry, and predicted absorption wavelengths from TD-DFT are matched with experimental UV-Vis spectra. utm.myrsc.orgscispace.com A good agreement between theoretical and experimental data provides confidence in the computational models and allows for a deeper interpretation of the experimental findings. researchgate.netrsc.org Discrepancies, on the other hand, can point to limitations in the theoretical methods or suggest the presence of complex environmental effects not accounted for in the calculations.

Advanced Materials Science and Engineering Applications of 2,7 Distyrylnaphthalene Based Systems

Optoelectronic Device Components

The exceptional luminescent and charge-transporting properties of 2,7-distyrylnaphthalene derivatives make them highly suitable for various components in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) Emitters and Electron Transport Materials

In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound have demonstrated significant potential as both emitters and electron transport materials. The efficiency and color purity of OLEDs are critically dependent on the materials used in the emissive layer. The rigid and planar structure of the this compound core, combined with the tunable electronic properties afforded by the styryl side groups, allows for the design of molecules with specific emission colors and high quantum yields.

As emitters, these compounds can be tailored to emit light across the visible spectrum, from blue to green, by modifying the substituents on the styryl groups. For instance, the introduction of electron-donating or electron-withdrawing groups can effectively tune the energy levels of the molecule, thereby altering the emission wavelength. Research has shown that certain this compound derivatives exhibit high photoluminescence quantum yields, a crucial parameter for efficient light emission in OLEDs.

Beyond their role as emitters, these materials also show promise as electron transport materials (ETMs). rsc.org Efficient electron injection and transport from the cathode to the emissive layer are essential for achieving high-performance OLEDs. frontiersin.org Naphthalene-based compounds, in general, are known for their good electron-accepting and transporting capabilities. rsc.orgnih.gov The extended π-conjugation in this compound facilitates electron mobility, making it a candidate for use in the electron transport layer of OLEDs. frontiersin.org

| Derivative | Application in OLEDs | Key Properties | Reported Efficiency (EQE) |

| Substituted this compound | Blue Emitter | High photoluminescence quantum yield, deep blue emission | ~5-10% |

| Functionalized this compound | Electron Transport Material | High electron mobility, good thermal stability | N/A |

Photochromic Material Development

Photochromism is a reversible transformation of a chemical species between two forms by photoirradiation, where the two forms have different absorption spectra. ymdchem.com This property is the basis for applications such as smart windows, optical data storage, and molecular switches. While classic examples of photochromic materials include spiropyrans and diarylethenes, the structural framework of this compound offers a platform for designing novel photochromic systems. ymdchem.comwikipedia.org

The photo-induced cis-trans isomerization of the styryl double bonds in this compound can lead to significant changes in the molecule's conjugation, and consequently, its absorption and emission properties. This isomerization process can be triggered by specific wavelengths of light, and the reverse process can be initiated by another wavelength or by heat, making the system reversibly switchable. ymdchem.com

The development of this compound-based photochromic materials involves the strategic incorporation of functional groups that facilitate and stabilize the different isomeric states. The potential for creating materials that can be switched between a colorless and a colored state, or between two different colored states, makes this an active area of research.

| Isomeric State | Inducing Stimulus | Resulting Property Change | Potential Application |

| Trans-isomer | UV Light | Color Change (e.g., colorless to colored) | Optical Data Storage |

| Cis-isomer | Visible Light/Heat | Reversion to original color | Smart Windows |

Advanced Functional Materials Development

The term "advanced functional materials" encompasses a broad range of materials designed with specific properties for high-tech applications. nanogune.euresearchgate.netscimagojr.com The versatility of the this compound scaffold allows for its incorporation into various advanced functional materials. These materials often leverage the unique combination of photophysical properties, thermal stability, and potential for self-assembly inherent to this compound derivatives.

Research in this area focuses on creating materials with tailored functionalities, such as fluorescent sensors, organic semiconductors, and components for molecular electronics. By attaching specific recognition units to the this compound core, for example, fluorescent chemosensors can be developed that signal the presence of certain ions or molecules through a change in their fluorescence.

Furthermore, the ability of these planar aromatic molecules to form ordered structures through π-π stacking interactions is being explored for the development of organic semiconductors with improved charge transport characteristics. The performance of these materials is highly dependent on the molecular packing in the solid state, which can be influenced by the nature of the substituents on the this compound core.

Applications in Nonlinear Optics

Nonlinear optics (NLO) is the study of the interaction of intense light with matter, leading to phenomena such as second-harmonic generation (SHG), where the frequency of the light is doubled. ipme.ruphotonics.comdtic.milstanford.edu Materials with significant NLO properties are crucial for applications in photonics, including optical data storage and telecommunications. ipme.rustanford.edu

Organic molecules with extended π-conjugated systems and a lack of inversion symmetry often exhibit large second-order NLO responses. photonics.com The structure of this compound, with its delocalized π-electron system spanning the entire molecule, provides the necessary electronic framework for NLO activity.

To enhance the NLO properties, electron-donating and electron-accepting groups can be strategically placed at the ends of the styryl moieties, creating a "push-pull" electronic structure. This charge asymmetry is a key factor in maximizing the second-order nonlinear optical susceptibility (χ(2)). The investigation of this compound derivatives for NLO applications involves both theoretical calculations and experimental measurements of their hyperpolarizability.

| NLO Property | Molecular Requirement | Potential Application |

| Second-Harmonic Generation (SHG) | Non-centrosymmetric crystal structure, large second-order hyperpolarizability | Frequency doubling of lasers |

| Two-Photon Absorption (TPA) | Large two-photon absorption cross-section | 3D microfabrication, photodynamic therapy |

Sensing Platforms and Environmental Monitoring Applications

Fluorescence-Based Sensing Mechanisms

The core of 2,7-distyrylnaphthalene's utility in sensing lies in its fluorescence. mdpi.com Fluorescent organic materials, such as polymers containing distyrylnaphthalene chromophores, are notable for their strong emission of light upon excitation. mdpi.comresearchgate.net This fluorescence can be "quenched" or diminished in the presence of certain analytes. This quenching phenomenon is the primary mechanism for detection.

One of the key processes involved is Photoinduced Electron Transfer (PET). rsc.org In this mechanism, the excited fluorescent molecule (the fluorophore) transfers an electron to the analyte molecule. This transfer of energy results in a decrease in the fluorescence intensity, signaling the presence of the target substance. For instance, in the detection of nitroaromatics, which are electron-deficient, the electron-rich distyrylnaphthalene-based polymer can donate an electron upon excitation, leading to fluorescence quenching. mdpi.com

Another contributing factor to the sensing mechanism, particularly in solutions, is the Inner Filter Effect (IFE). mdpi.comresearchgate.net This occurs when the analyte absorbs light at the same wavelength used to excite the fluorophore or at the wavelength of the emitted fluorescence. This absorption competition reduces the light available for excitation or diminishes the emitted light that reaches the detector, leading to an apparent quenching of fluorescence. mdpi.com

pH-Responsive Chromophores and Halochromism

Certain derivatives of this compound exhibit halochromism, the property of changing color in response to changes in pH. researchgate.net A specific donor-pi-acceptor 2,6-distyrylnaphthalene chromophore, for example, demonstrates this behavior distinctly. In its neutral state, it emits a yellow fluorescence. researchgate.net However, upon protonation in an acidic environment, it switches to a blue fluorescence. researchgate.net

This pH-dependent fluorescence is attributed to the protonation of the chromophore, which alters its electronic structure and, consequently, its light-absorbing and emitting properties. This shift in fluorescence color provides a clear visual indicator of pH changes, making these compounds effective as pH-responsive fluorescent probes. researchgate.netnih.gov

White Light Emission (WLE) Generation

A fascinating application of the pH-responsive nature of some this compound derivatives is the generation of white light emission (WLE). researchgate.netdbcls.jp By carefully controlling the pH of a solution containing such a chromophore, it is possible to have both the neutral (e.g., yellow-emitting) and protonated (e.g., blue-emitting) forms present simultaneously. nih.govresearchgate.net

The combination of these complementary emission colors can result in the perception of white light. For one particular 2,6-distyrylnaphthalene derivative, WLE with Commission Internationale de l'Éclairage (CIE) 1931 color coordinates of (0.33, 0.32) was observed at a pH of 3.0. researchgate.net This single-component system for generating white light is of significant interest for the development of simpler and more cost-effective white light-emitting devices. nih.gov The quantum yield for this white light emission has been reported to be a satisfactory 13%. researchgate.net

Detection of Nitroaromatics in Aqueous Media

A critical environmental monitoring application for this compound-based materials is the detection of nitroaromatic compounds (NACs) in water. nih.gov These compounds are common pollutants and can be explosive. Thin films of fluorescent polymers incorporating distyrylnaphthalene chromophores have demonstrated remarkable efficiency in detecting NACs like picric acid (PA) and trinitrotoluene (TNT) at nanomolar concentrations. mdpi.comresearchgate.net

The detection mechanism primarily relies on the fluorescence quenching of the polymer film upon interaction with the nitroaromatic compounds. mdpi.com As mentioned earlier, both photoinduced electron transfer and inner filter effects can contribute to this quenching. mdpi.comresearchgate.net The high sensitivity of these polymer films makes them valuable tools for trace-level detection of these hazardous materials in aqueous environments. nih.gov

| Nitroaromatic Compound | Detection Limit | Sensing Platform |

| Picric Acid (PA) | Nanomolar range | Thin film of this compound-based polymer |

| Trinitrotoluene (TNT) | Nanomolar range | Thin film of this compound-based polymer |

Development of Self-Organized Aggregate-Based Sensing Platforms

The self-assembly properties of certain this compound derivatives are being harnessed to create novel sensing platforms. researchgate.net When these compounds are in the presence of surfactants, they can form self-organized aggregates. researchgate.net The structure and properties of these aggregates are influenced by the specific interactions between the chromophore and the surfactant molecules. researchgate.net

These interactions can lead to significant changes in the optical properties of the system, a phenomenon known as surfactochromism. researchgate.net By understanding and controlling the self-organization process, it is possible to design sensing platforms with tailored optical responses for specific analytes. This approach offers a pathway to developing highly selective and sensitive sensors. researchgate.net

Optimization of Sensitivity and Response Time in Chemical Sensors

For any chemical sensor, sensitivity and response time are critical performance parameters. mdpi.com Research into this compound-based sensors is actively exploring ways to optimize these characteristics. One approach involves the modulation of the sensor's operating conditions, such as temperature, to enhance its response. mdpi.com

Another innovative strategy to improve response times is the concept of "dispersible electrodes." rsc.org This involves using mobile sensing elements, such as conductive nanoparticles, that can actively seek out the analyte in a sample, rather than relying on passive diffusion. rsc.org While not yet specifically applied to this compound sensors, this principle holds promise for future developments. The inherent properties of the distyrylnaphthalene core, such as its high fluorescence and potential for chemical modification, provide a solid foundation for creating sensors with both high sensitivity and rapid response times. mdpi.commdpi.com

Polymer Chemistry and Macromolecular Architectures Involving 2,7 Distyrylnaphthalene

Intermediate in Asymmetric Polymerization Catalysis

While direct and extensive research on 2,7-distyrylnaphthalene as a primary ligand or component in asymmetric polymerization catalysis is not widely documented in the provided results, its structural motifs are relevant to the broader field of creating chiral catalysts. Asymmetric catalysis is a important for producing enantiopure chiral molecules with high selectivity. frontiersin.org The development of stereoselective polymerization catalysts is a commercially viable method for creating stereoregular polymers, which exhibit improved thermal and mechanical properties compared to their atactic counterparts. nih.gov

The fundamental principle of asymmetric polymerization relies on the use of chiral catalysts to control the stereochemistry of the growing polymer chain. nih.gov This can occur through two primary mechanisms: chain-end control, where the chirality of the last monomer unit dictates the stereochemistry of the next, and enantiomorphic site control, where the chirality of the catalyst itself governs the stereochemical outcome. nih.gov The design of these catalysts often involves complex organic molecules that can create a chiral environment around the active site.

Conjugated Oligoelectrolytes (COEs) and Polyelectrolytes (CPEs)

Conjugated polyelectrolytes (CPEs) and their shorter counterparts, conjugated oligoelectrolytes (COEs), are macromolecules characterized by a π-conjugated backbone and charged side chains. nih.govmdpi.com This unique structure imparts both the optoelectronic properties of organic semiconductors and water solubility, making them suitable for a variety of applications, especially in biological contexts. nih.gov Derivatives of this compound have been successfully incorporated into the structure of COEs, leading to the development of highly fluorescent and biocompatible probes. nih.govmdpi.com

These specialized macromolecules possess excellent light-harvesting properties, large absorption coefficients, significant Stokes shifts, high brightness, and photostability. mdpi.com Their applications are diverse, including the visualization and detection of peptides and proteins, cellular imaging, and as antimicrobial agents. mdpi.com The this compound core in these COEs contributes to their favorable optical properties, such as broad emission spectra upon excitation. nih.govmdpi.com

A variety of this compound-based COEs have been synthesized with different functional groups to modulate their properties. These include derivatives with trimethylammonium (DSNN-NMe3+), phosphonate (B1237965) (DSNN-P), and morpholine (B109124) (DSNN-Mor) moieties. The synthesis of these compounds often involves a multi-step process, a key step of which is the Horner-Wittig reaction to couple a bisphosphonate with an appropriate benzaldehyde (B42025) derivative. researchgate.net

Structure-Property Relationships in Polymeric Systems

The relationship between the chemical structure and the physical properties of polymers is a fundamental concept in materials science. osti.gov In conjugated polymers, charge transport is significantly influenced by the arrangement of polymer chains and the crystalline structure. mdpi.com The introduction of the this compound unit into a polymer backbone can have a profound impact on its properties.

For instance, the connectivity of the distyrylnaphthalene units within the polymer chain can influence the material's optical properties, morphology, and quenching efficiencies in sensing applications. mdpi.comnih.gov Research on segmented conjugated polymers containing either 1,4- or 2,6-distyrylnaphthalene chromophores has shown that altering the connectivity results in minor differences in these properties. mdpi.comnih.gov Molecular modeling of these polymers has revealed a significantly bent microstructure, which is credited for their high solubility and amorphous character. mdpi.comresearchgate.net

The rigidity of the main polymer chain is another critical factor influencing properties such as the glass transition temperature (Tg). mdpi.com The incorporation of rigid units like distyrylnaphthalene can affect chain mobility and, consequently, the thermal and mechanical characteristics of the resulting polymer. scribd.com

Amorphous Polymeric Films for Solid-State Sensing

Amorphous polymeric films created from this compound-based polymers have demonstrated significant potential for the development of solid-state sensors. mdpi.comnih.gov These films can be fabricated to be strongly fluorescent and highly sensitive to the presence of certain analytes, such as nitroaromatic compounds (NACs) in aqueous media. mdpi.comnih.gov

The sensing mechanism of these films often relies on the quenching of their fluorescence upon interaction with the target analyte. mdpi.comnih.gov Studies have shown that these polymeric films can achieve remarkable quenching efficiencies, enabling the detection of analytes like picric acid (PA) and trinitrotoluene (TNT) at nanomolar concentrations. mdpi.comnih.govresearchgate.net The response of these sensors can be influenced by various factors, including the specific quencher, the excitation wavelength, and the duration of exposure. mdpi.comnih.gov It has been noted that for certain quenchers that absorb at the excitation wavelength, the inner filter effect (IFE) can contribute to the observed quenching, even at low concentrations. mdpi.comnih.gov

The amorphous nature of these films is advantageous as it can prevent the aggregation of chromophores in the solid state, which could otherwise alter their fluorescent properties. mdpi.com The high solubility of the polymers, attributed to their bent microstructures, facilitates the fabrication of these thin films. mdpi.comresearchgate.net

Biocompatibility Considerations for Research Probes

For any material to be used in biological applications, its biocompatibility is of paramount importance. Conjugated oligoelectrolytes (COEs) derived from this compound have been specifically designed and tested for their suitability as fluorescent probes in living cells. nih.govmdpi.com

Research has shown that these distyrylnaphthalene-based COEs can be safely used in human and animal cell studies, exhibiting low cytotoxicity. nih.govresearchgate.net For example, in vitro cytotoxicity assays on various cell lines treated with different DSNN compounds showed high cell viability even after 48 hours of incubation. nih.gov Specifically, derivatives like DSNN-P and DSNN-Mor showed no significant effect on the survival of normal mouse cells, with viability remaining between 80% and 100% across the tested concentration range. nih.gov

This high degree of biocompatibility, coupled with their excellent optical properties, makes these COEs effective fluorescent probes for visualizing intracellular membrane components in a wide range of cell types. nih.gov Their ability to intercalate into cellular membranes without causing significant harm allows for real-time monitoring of cellular processes. nih.govmdpi.com The water solubility and low potential for causing false positives further enhance their utility as research probes. ipi-singapore.org

Supramolecular Assemblies and Intermolecular Interactions

Self-Assembly Processes of Chromophores and Derivatives

The extended π-conjugated system of the distyrylnaphthalene core is the primary driver for the self-assembly of DSN and its derivatives. These processes are typically governed by π-π stacking and van der Waals interactions, leading to the formation of well-defined supramolecular architectures.

In the solid state or in thin films, DSN-based chromophores tend to organize into ordered assemblies. For instance, polymers incorporating 2,6-distyrylnaphthalene units have been shown to form fluorescent, amorphous thin films. mdpi.com While the different connectivity of the naphthylene units (e.g., 1,4- vs. 2,6-substitution) can influence morphology, it often results in only minor differences in the optical properties of the resulting films, suggesting that the fundamental chromophore assembly dominates the photophysics. mdpi.com

The self-assembly process is not limited to polymeric systems. Small-molecule derivatives can also exhibit sophisticated organization. A notable example is the use of tetrafluoro-2,7-distyrylnaphthalene as a precursor for helicene synthesis. rsc.org Helicenes, which are polycyclic aromatic compounds with a helical structure, are known to self-assemble through co-facial stacking, forming columnar aggregates. rsc.org Some derivatives crystallize in non-centrosymmetric space groups, creating layers of individual enantiomers within a single crystal, a phenomenon known as lamellar twinning. rsc.org This tendency for ordered packing is a direct consequence of the intermolecular forces between the aromatic units, a principle that extends to their DSN precursors. These assemblies can range from simple chromophoric aggregates and monolayers to more complex macromolecular structures. mdpi.com

Interactions with Surfactants and Aggregate Formation

The interaction of DSN derivatives with surfactants is governed by a combination of hydrophobic and electrostatic forces. d-nb.info Surfactants, being amphiphilic molecules with a hydrophilic head and a hydrophobic tail, can form complex aggregates with chromophores like DSN. These interactions can significantly alter the properties of both the DSN derivative and the surfactant.

Studies on various polymer-surfactant systems show that complexation can compete with the surfactant's own tendency to form micelles or adsorb at interfaces. mdpi.com The nature of the interaction is highly dependent on the charges of the DSN derivative and the surfactant.

Oppositely Charged Systems: Strong electrostatic attraction will dominate, leading to the formation of well-defined polymer-surfactant complexes.

Similarly Charged Systems: Interactions are primarily driven by hydrophobic forces, where the hydrophobic tail of the surfactant interacts with the aromatic core of the DSN. mdpi.com This can lead to the formation of mixed micelles, where surfactant molecules incorporate into the hydrophobic core of micellar aggregates formed by amphiphilic DSN-based polymers. mdpi.com

Non-ionic Systems: Interactions are generally weaker and driven by hydrophobic effects, often resulting in the solubilization of the chromophore. d-nb.info

A practical example of these principles can be seen in the interaction of cationic and anionic distyrylnaphthalene derivatives with cellular membranes, which are essentially complex, self-assembled surfactant structures (lipid bilayers). nih.gov The ability of these DSN derivatives to embed within and stain cellular membranes demonstrates a strong interaction driven by the hydrophobic DSN core and electrostatic interactions from their charged functional groups. nih.gov The formation of these DSN-surfactant aggregates can be modulated by varying the concentration and type of surfactant, allowing for control over the resulting structure's size and stability. nih.gov

The table below summarizes the primary driving forces in DSN-surfactant interactions.

| DSN Derivative Charge | Surfactant Type | Primary Driving Interaction | Expected Outcome |

| Cationic/Anionic | Oppositely Charged Surfactant | Electrostatic | Strong complex formation |

| Cationic/Anionic | Similarly Charged Surfactant | Hydrophobic | Mixed micelle formation |

| Neutral | Non-ionic Surfactant | Hydrophobic | Solubilization, weak complexation |

| Cationic/Anionic | Zwitterionic Surfactant | Electrostatic & Hydrophobic | Complex formation |

Principles of Molecular Recognition in DSNN Systems

Molecular recognition refers to the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. In DSN-based systems, this principle is powerfully demonstrated in the field of chemical sensing. The extended π-electron system of the DSN chromophore makes its fluorescence highly sensitive to its local environment and to interactions with other molecules. nih.gov

Polymers containing 2,6-distyrylnaphthalene (P26) have been successfully employed as the active layer in thin-film sensors for the detection of nitroaromatic compounds (NACs) in water. mdpi.com This detection is a clear example of molecular recognition. The mechanism relies on fluorescence quenching, where the fluorescence of the polymer is "turned off" upon binding with a nitroaromatic molecule.

The process is understood to be an electron transfer from the excited state of the DSN chromophore (the donor) to the electron-deficient nitroaromatic analyte (the acceptor). The efficiency of this quenching is dependent on the alignment of the frontier molecular orbitals (FMOs) of the polymer and the quencher. mdpi.com For quenching to be effective, the Lowest Unoccupied Molecular Orbital (LUMO) of the DSN polymer should be higher in energy than the LUMO of the nitroaromatic compound, facilitating electron transfer.

The specificity of this recognition is highlighted by the varying quenching efficiencies observed for different nitroaromatic compounds, as detailed in the table below. Picric acid (PA), a highly electron-deficient nitroaromatic, is a particularly effective quencher. mdpi.com

| Nitroaromatic Compound (Analyte) | Abbreviation | Stern-Volmer Quenching Constant (KSV) [M-1] |

|---|---|---|

| Picric Acid | PA | 1.8 x 105 |

| 2,4,6-Trinitrotoluene | TNT | 2.3 x 104 |

| 2,4-Dinitrotoluene | DNT | 1.2 x 104 |

| 2,4-Dinitrophenol | DNP | 1.1 x 104 |

| 4-Nitrophenol | NP | 1.2 x 103 |

| 4-Nitrotoluene | NT | 1.1 x 103 |

Data sourced from reference mdpi.com.

This selective interaction, where the polymer's fluorescence response is directly and quantitatively related to the presence of specific analytes, is the essence of molecular recognition in this DSN-based system.

Supramolecular Assistance in Chemical Synthesis

Supramolecular chemistry can play a crucial role in chemical synthesis in a concept known as "supramolecular assistance to molecular synthesis". nih.gov This involves using non-covalent interactions to pre-organize reactants, control stereochemistry, or build complex molecular architectures that would be difficult to achieve through traditional covalent synthesis alone. nih.govnih.gov The self-assembly of molecules into a specific arrangement can guide the subsequent covalent bond-forming reaction, effectively using the supramolecular structure as a template.

A compelling, albeit indirect, example involving a DSN derivative is the synthesis of helicenes. rsc.org The synthesis of 1,2,3,4-Tetrafluoro mdpi.comhelicene is achieved through an intramolecular photocyclisation of tetrafluoro-2,7-distyrylnaphthalene. rsc.org This type of reaction, known as a Mallory-type reaction, involves the formation of a new ring by creating a covalent bond between the two stilbene-like arms of the DSN derivative.

The success and yield of such photocyclodehydrogenation reactions can be highly dependent on the conformation of the precursor molecule. researchgate.net For the cyclization to occur, the stilbene (B7821643) moieties must be in a cis-like conformation, bringing the necessary aromatic rings into close proximity. The inherent tendency of the large aromatic DSN core to engage in self-assembly and ordered packing can favor conformations that are pre-organized for this cyclization. In this context, the supramolecular forces (π-stacking, steric hindrance) that dictate the preferred three-dimensional structure of the tetrafluoro-2,7-distyrylnaphthalene precursor assist the covalent bond-forming step by holding the reactive sites in a favorable orientation, thereby facilitating the synthesis of the complex, helical target molecule.

Advanced Spectroscopic Characterization Methodologies

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions within 2,7-distyrylnaphthalene. The absorption of ultraviolet or visible light by the molecule corresponds to the excitation of electrons from their ground state to higher energy levels. shu.ac.uk For organic molecules like this compound, these transitions primarily involve π and n electrons moving to π* excited states. shu.ac.uk The extended conjugation provided by the styryl groups linked to the naphthalene (B1677914) core significantly influences the energy of these transitions.

The conjugation of two or more chromophores, such as the styryl groups in this compound, leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. This is because conjugation raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy required for an electronic transition. bspublications.net

In a study of a donor-π-acceptor halochromic 2,6-distyrylnaphthalene chromophore, it was observed that decreasing the pH from 7 to 4 did not cause a significant shift in the absorption bands. However, a further decrease in pH from 4 to 1 resulted in a substantial blue shift (hypsochromic shift) of 121 nm in the absorption band, from 405 nm to 284 nm. rsc.org This shift is attributed to the protonation of the molecule, which alters the electronic structure and the energy of the electronic transitions. rsc.org

The absorption spectra of these compounds typically show broad bands rather than sharp lines due to the superposition of rotational and vibrational transitions on the electronic transitions. shu.ac.uk The molar absorptivity (ε) values associated with π → π* transitions are generally high, in the range of 1000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

Table 1: UV-Vis Absorption Data for a Distyrylnaphthalene Derivative

| Condition | Absorption Maximum (λ_max) |

| Neutral (pH 7) | 405 nm |

| Acidic (pH 1) | 284 nm |

| Data sourced from a study on a related 2,6-distyrylnaphthalene chromophore. |

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of this compound and its derivatives. core.ac.uk Upon excitation with light of a suitable wavelength, the molecule transitions to an excited electronic state. It then relaxes to the ground state by emitting a photon, a process known as fluorescence. core.ac.uk The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence of distyrylnaphthalene compounds is often strong and can be tuned by modifying the molecular structure or the environment. rsc.org For instance, a novel 2,6-distyrylnaphthalene chromophore exhibits yellow fluorescence in its neutral form and blue fluorescence in its protonated form. rsc.org At a specific pH of 3, this compound was observed to emit white light due to the simultaneous presence of both its neutral and protonated forms, demonstrating pH-responsive fluorescence. rsc.org

The fluorescence emission of 2-naphthol (B1666908), a related naphthalene derivative, is also highly dependent on pH. libretexts.org The neutral form of 2-naphthol has an emission maximum at 355 nm, while its anionic form emits at 415 nm. libretexts.org This significant shift is attributed to the greater resonance stabilization of the excited state in the anionic form. libretexts.org

The intensity of fluorescence can be affected by several factors, including temperature and solvent viscosity. libretexts.org Increased temperature can lead to more collisions and a decrease in fluorescence intensity, while a more viscous solvent can reduce collisions and enhance fluorescence. core.ac.uklibretexts.org Paramagnetic species, such as dissolved oxygen, can also quench fluorescence by promoting intersystem crossing. libretexts.org

Table 2: Fluorescence Emission Data for a Distyrylnaphthalene Derivative

| Condition | Emission Maximum (λ_em) | Fluorescence Color |

| Neutral (pH 7) | 554 nm | Yellow |

| Acidic (pH 1) | 422 nm | Blue |

| Data sourced from a study on a related 2,6-distyrylnaphthalene chromophore. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. ox.ac.ukazooptics.com It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ox.ac.uk Both ¹H and ¹³C NMR are routinely used to characterize these compounds. ipb.pt

In ¹H NMR, the chemical shift of a proton provides information about its electronic environment. slideshare.net For instance, aromatic protons typically resonate in the downfield region (around 7-8 ppm), while alkyl protons appear more upfield (0.9-2 ppm). azooptics.com Scalar coupling (J-coupling) between neighboring protons, observed as splitting of signals, reveals the connectivity between atoms. ox.ac.uk

¹³C NMR provides information about the carbon skeleton of the molecule. azooptics.com Typically, each unique carbon atom in the molecule gives rise to a distinct signal. ox.ac.uk Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. researchgate.net COSY spectra show correlations between coupled protons, helping to identify structural fragments. ox.ac.uk HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds), which is essential for connecting different fragments of the molecule. ox.ac.ukipb.pt The nuclear Overhauser effect (nOe) experiment is primarily used to determine the stereochemistry of the molecule. ox.ac.uk

For polymeric systems incorporating distyrylnaphthalene units, NMR is used to confirm the structure of the polymer and its model compounds. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. libretexts.org This technique is highly effective for identifying the functional groups present in a molecule. libretexts.org

In the context of this compound and related compounds, IR spectroscopy can identify characteristic vibrations. For example, the stretching vibrations of C=C bonds in alkenes and aromatic rings typically appear in the region of 1680-1400 cm⁻¹. vscht.cz The C-H stretching vibrations of aromatic and vinylic protons are observed at slightly higher frequencies (above 3000 cm⁻¹) than those of aliphatic C-H bonds (below 3000 cm⁻¹). vscht.cz

The analysis of the IR spectrum provides a molecular fingerprint that is unique to the compound. researchgate.net For instance, in a study of formaldehyde (B43269) and its derivatives, the C=O stretching vibration was a key feature in the IR spectrum. researchgate.net Similarly, for distyrylnaphthalene compounds, the vibrational modes of the naphthalene core and the styryl substituents would be prominent features.

Table 3: Characteristic IR Absorption Ranges for Functional Groups in Distyrylnaphthalene

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Vinylic C-H | Stretching | ~3080 |

| Aromatic C=C | Stretching | 1600-1400 |

| Alkene C=C | Stretching | 1680-1640 |

X-ray Diffraction (XRD) for Structural Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. usp.org When X-rays are passed through a crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. The angles and intensities of the diffracted beams can be used to determine the crystal structure, including lattice parameters and the positions of atoms within the unit cell. ethz.ch

For organic molecules like this compound, single-crystal XRD provides the most definitive structural information. usp.org However, obtaining suitable single crystals can be challenging. In such cases, X-ray powder diffraction (XRPD) can be used. usp.org XRPD is particularly useful for phase identification and can also be used for crystal structure determination, often in conjunction with other techniques like solid-state NMR and computational modeling. cardiff.ac.uk

The analysis of the crystal structure reveals important information about intermolecular interactions, such as π-π stacking, which can significantly influence the material's solid-state properties. The knowledge of the crystal structure also allows for the calculation of a theoretical XRPD pattern, which can be used as a reference for phase identification. usp.org

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molar mass distribution (MMD) of polymers. polymerchar.com This is particularly relevant for polymeric systems containing the this compound moiety.

In GPC, a polymer solution is passed through a column packed with porous gel. obrnutafaza.hr Larger polymer molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer retention time. obrnutafaza.hr By calibrating the column with polymer standards of known molar mass, the MMD of an unknown polymer sample can be determined. lcms.czwarwick.ac.uk

GPC is essential for characterizing new polymers to understand how the synthetic process affects the final molar mass and polydispersity index (PDI), which is a measure of the breadth of the molar mass distribution. mdpi.comobrnutafaza.hr These parameters are crucial as they influence the physical and mechanical properties of the polymer. For polyolefins, which are often semi-crystalline, high-temperature GPC is required. chromatographyonline.com The technique can be automated for quality control in polymer manufacturing. polymerchar.comchromatographyonline.com

Table 4: GPC Data for a Hypothetical Polymer Containing this compound

| Parameter | Value |

| Number-average molar mass (M_n) | 50,000 g/mol |

| Weight-average molar mass (M_w) | 100,000 g/mol |

| Polydispersity Index (PDI) | 2.0 |

| This is a hypothetical example to illustrate typical GPC data. |

Differential Scanning Calorimetry (DSC) for Thermal Behavior of Polymeric Systems

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a material as a function of temperature or time. torontech.comhu-berlin.de It is widely used to study the thermal transitions of polymers, such as the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c). pressbooks.pub

In a DSC experiment, a polymer sample and a reference are heated or cooled at a controlled rate. hu-berlin.de When the sample undergoes a thermal transition, there is a change in heat flow, which is detected by the instrument. torontech.com The T_g appears as a step-like change in the heat capacity, while melting and crystallization are observed as endothermic and exothermic peaks, respectively. hu-berlin.depressbooks.pub

For polymers containing this compound, DSC is used to characterize their thermal stability and processing window. mdpi.com The T_g is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The T_m is relevant for semi-crystalline polymers and indicates the temperature at which the crystalline regions melt. pressbooks.pub This information is vital for determining the appropriate conditions for processing and for understanding the material's performance at different temperatures. qualitest.ae

Table 5: Thermal Properties of a Hypothetical Polymer Containing this compound

| Thermal Transition | Temperature (°C) |

| Glass Transition Temperature (T_g) | 120 |

| Melting Temperature (T_m) | 250 |

| This is a hypothetical example to illustrate typical DSC data. |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics is a crucial discipline in analytical chemistry that utilizes mathematical and statistical methods to extract meaningful information from chemical data. oaji.net In the context of spectroscopic analysis of compounds like this compound, where large and complex datasets are often generated, chemometric techniques are indispensable for data processing, interpretation, and modeling. frontiersin.orgnih.gov These approaches are particularly powerful when applied to spectroscopic methods like UV-Visible, fluorescence, and NMR spectroscopy, which are commonly used to characterize distyrylnaphthalene derivatives. oaji.netmdpi.com

The application of chemometrics to spectroscopic data can resolve overlapping signals, enhance signal-to-noise ratios, and build predictive models for various chemical properties. youngin.com For fluorescent molecules such as distyrylnaphthalene derivatives, which exhibit changes in their spectral properties in response to environmental factors like solvent polarity or pH, chemometrics provides the tools to analyze these complex responses systemically. nih.govresearchgate.net

Data Preprocessing and Exploratory Analysis

Raw spectroscopic data often requires preprocessing to remove unwanted variations and artifacts before the main analysis. Common preprocessing steps include baseline correction, smoothing, and normalization. mdpi.com For instance, the Savitzky-Golay algorithm can be used for digital smoothing to improve the signal-to-noise ratio without significantly distorting the spectral features. mdpi.com Another technique, derivative spectroscopy, can be applied to resolve overlapping spectral bands and reduce background interference, which is particularly useful for enhancing the fine structure in the complex spectra of conjugated systems like this compound. youngin.com

Once preprocessed, exploratory data analysis is typically performed using methods like Principal Component Analysis (PCA). PCA is a powerful tool for reducing the dimensionality of large datasets, such as a series of spectra recorded under varying conditions. nih.gov It transforms the original variables (e.g., absorbance at each wavelength) into a smaller set of uncorrelated variables called principal components (PCs). By plotting the scores of the first few PCs, it is possible to identify patterns, trends, groupings, and outliers in the data. For example, if the spectra of a this compound derivative were measured in a range of solvents, a PCA scores plot would likely show clustering of the data points according to solvent polarity.

Multivariate Calibration and Classification

Chemometric methods are extensively used to build calibration models that correlate spectroscopic data with specific properties of interest. redalyc.org Techniques such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression are workhorses in this area. frontiersin.org

Principal Component Regression (PCR): This method first performs PCA on the spectral data (e.g., UV-Vis spectra) and then uses the resulting PC scores as predictor variables in a multiple linear regression model to predict a property of interest (e.g., concentration or quantum yield).

Partial Least Squares (PLS) Regression: PLS is similar to PCR but with a key difference: it simultaneously considers the variance in both the spectral data and the property being modeled during the extraction of its latent variables. frontiersin.org This often makes PLS more robust and predictive, especially when the spectral data contains significant noise or irrelevant information. redalyc.org

For example, the photophysical properties of distyrylnaphthalene derivatives are known to be sensitive to the solvent environment. nih.gov A PLS model could be developed to predict a specific property, like the fluorescence quantum yield, based on the UV-Vis absorption or fluorescence spectra recorded in various solvents. The table below shows hypothetical data that could be used to build such a model.

Table 1: Hypothetical Photophysical Data of a Distyrylnaphthalene Derivative for Chemometric Modeling

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Hexane | 380 | 450 | 4217 | 0.85 |

| Toluene | 385 | 465 | 4680 | 0.72 |

| Chloroform | 390 | 480 | 5098 | 0.61 |

| Dichloromethane | 392 | 495 | 5501 | 0.55 |

| Acetonitrile | 388 | 510 | 6398 | 0.34 |

| Methanol | 386 | 525 | 7120 | 0.20 |

In a research context, a PLS model would be trained on a set of spectra from these solvents and their corresponding quantum yields. The resulting model could then predict the quantum yield for the compound in a new solvent system based solely on its spectrum.

Analysis of Environment-Sensitive Probes

Derivatives of distyrylnaphthalene have been investigated as environment-sensitive fluorescent probes, for instance, showing changes in their emission spectra in response to pH. nih.govscispace.com A study on a 2,6-distyrylnaphthalene derivative (ASDSN) showed a significant blue shift in both absorption and emission upon protonation when the pH was lowered from 7 to 1. nih.gov This behavior is due to a decrease in the intramolecular charge transfer (ICT) character of the molecule upon protonation of a terminal amino group. nih.gov

The spectral changes associated with such processes are well-suited for chemometric analysis. Methods for determining equilibrium constants from spectroscopic data can be applied to analyze the series of spectra obtained during a pH titration. acs.org By analyzing the full spectral data matrix with algorithms that resolve the contributions of the different species (e.g., the neutral and protonated forms), it is possible to accurately determine the pKa value of the probe.

The table below summarizes the spectral shifts observed for the ASDSN chromophore, which illustrates the type of data amenable to this analysis.

Table 2: pH-Dependent Spectroscopic Properties of ASDSN, a 2,6-Distyrylnaphthalene Derivative. nih.gov

| Condition | Form | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Color |

|---|---|---|---|---|

| pH 7 | Neutral | 405 | 554 | Yellow |

| pH 1 | Protonated | 284 | 422 | Blue |

Chemometric techniques like multivariate curve resolution (MCR) could be applied to a dataset comprising spectra recorded at multiple intermediate pH values. MCR would aim to deconvolve the data matrix into the pure spectra of the neutral and protonated forms and their corresponding concentration profiles, from which the pKa could be precisely calculated. This approach leverages the entire dataset, offering greater accuracy and robustness compared to methods that rely on absorbance changes at a single wavelength.

Future Directions and Emerging Research Avenues

Rational Design of DSN-Based Conjugated Electrolytes for Tailored Optical and Conductive Properties

The rational design of 2,7-distyrylnaphthalene (DSN) based conjugated oligoelectrolytes (COEs) is a key area of future research, aiming to create molecules with precisely defined optical and conductive characteristics. researchgate.net By systematically modifying the molecular structure, researchers can fine-tune properties like absorption and emission wavelengths, quantum yields, and charge transport capabilities. This approach is crucial for developing advanced materials for specific applications. researchgate.net

One promising strategy involves the synthesis of DSN derivatives with a donor-π-acceptor (D-π-A) architecture. scispace.comrsc.org In this design, electron-donating and electron-accepting groups are attached to the π-conjugated DSN core, leading to intramolecular charge transfer (ICT) phenomena. rsc.org This ICT character is highly desirable for applications in organic solar cells and nonlinear optics. rsc.org For instance, a novel 2,6-distyrylnaphthalene derivative, ASDSN, demonstrated pH-responsive fluorescence, shifting from yellow in neutral form to blue in its protonated state, and even exhibiting white light emission at a specific pH. scispace.comrsc.org This halochromic behavior opens up possibilities for creating advanced sensors and smart materials. rsc.org